7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid
Description
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is a bicyclic indole derivative featuring a fused cyclopentane ring and a carboxylic acid group at position 2 of the indole scaffold. The chlorine substituent at position 7 enhances its electronic and steric properties, influencing reactivity and intermolecular interactions in crystallographic studies .
Properties
CAS No. |
62645-79-8 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c13-7-1-2-10-9(5-7)8-3-6(12(15)16)4-11(8)14-10/h1-2,5-6,14H,3-4H2,(H,15,16) |
InChI Key |
AKNQFXHETXQQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Continuous Flow Optimization
A continuous flow approach using DMSO/AcOH/H₂O (2:1:1) at 110°C achieved an 83% yield of 7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole (3b ) from chlorophenylhydrazine and cyclopentanone. Key advantages include:
Table 1: Comparative Analysis of Fischer Indole Methods
Lewis Acid-Catalyzed Annulation Strategies
Annulation reactions enable direct construction of the cyclopenta[b]indole core. A Sc(OTf)₃-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols recently demonstrated high efficiency.
Mechanism and Substrate Scope
-
Step 1 : Sc(OTf)₃ generates a propargyl carbocation from propargylic alcohol.
-
Step 2 : Friedel–Crafts allenylation forms a C–C bond at the indole C3 position.
This method produced cyclopenta[b]indoles in 80–87% yield, though 7-chloro derivatives require post-synthetic chlorination.
Ester Hydrolysis for Carboxylic Acid Formation
Hydrolysis of ethyl or methyl esters is a common final step to obtain the carboxylic acid moiety.
Alkaline Hydrolysis Conditions
Table 2: Hydrolysis Efficiency Across Bases
| Ester Precursor | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ethyl 7-chloroindole-2-carboxylate | NaOH (2N) | Ethanol/H₂O | Reflux | 95.8 |
| Methyl 7-methoxy analog | LiOH (1M) | Ethanol/H₂O | 20°C | 92 |
Chlorination Strategies
Introducing chlorine at the 7-position often occurs early in the synthesis.
Direct Chlorination of Indole Intermediates
Electrophilic chlorination using Cl₂ or SO₂Cl₂ on tetrahydrocyclopenta[b]indole precursors is effective but requires careful control to avoid overhalogenation.
Use of Pre-Chlorinated Building Blocks
Starting with 2-chlorophenylhydrazine hydrochloride ensures regioselective chlorine incorporation. For example, reacting 2-chlorophenylhydrazine with cyclopentanone in polyphosphoric acid yielded 7-chloro intermediates.
Scalability and Industrial Considerations
Continuous Flow vs. Batch Processing
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group participates in standard acid-derived reactions:
These transformations retain the core structure while modifying pharmacokinetic properties .
Chloro Substituent Reactivity
The electron-withdrawing chloro group undergoes nucleophilic displacement and coupling:
The para-position of the chloro group relative to the indole nitrogen enhances electrophilic aromatic substitution regioselectivity .
Indole Core Modifications
The fused bicyclic system undergoes electrophilic and redox reactions:
Notably, DDQ oxidation selectively aromatizes the cyclopentane ring without affecting the chloro or carboxylic acid groups .
Ring-Opening Transformations
Strong acids or bases cleave the cyclopentane-indole fusion:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Cleavage | HCl (conc.), reflux | Chlorinated indole-carboxylic acids |
| Basic Hydrolysis | NaOH (aq.), 100°C | Linear amine-carboxylic acid derivatives |
These reactions enable access to simpler indole scaffolds for further derivatization .
Key Mechanistic Insights
-
Fischer Indole Synthesis : Used to construct the core structure via cyclization of chlorophenylhydrazines with cyclopentanone derivatives under acidic conditions .
-
Sigmatropic Rearrangements : Electronic effects from the chloro group direct -rearrangements during indole formation, suppressing undesired regioisomers .
-
Steric Guidance : The bicyclic system’s rigidity influences reaction trajectories in coupling and substitution events .
This compound’s multifunctional reactivity profile supports its utility in targeted drug discovery, particularly for androgen receptor modulators and anti-inflammatory agents .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid serves as a crucial building block for the synthesis of more complex indole derivatives. These derivatives are pivotal in developing pharmaceuticals and agrochemicals due to their diverse biological activities. The compound can undergo various chemical reactions including oxidation and reduction which enhance its utility in synthetic pathways.
Key Reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction can yield various derivatives using lithium aluminum hydride or palladium catalysts.
Biology
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Activity : Research indicates that it may inhibit cell proliferation in cancer cell lines.
Biological Activity Summary:
| Activity Type | Evidence Level |
|---|---|
| Antimicrobial | Moderate |
| Anticancer | Promising |
| Anti-inflammatory | Emerging |
Medicine
Ongoing investigations are exploring the therapeutic potential of this compound for various diseases:
-
Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers in animal models.
Case Study on Anti-inflammatory Effects:
A study demonstrated that administration of the compound significantly reduced cytokine levels:
Treatment Concentration (µg/mL) IL-6 Inhibition (%) TNF-alpha Inhibition (%) 10 89 78 25 95 82
Comparative Analysis with Related Compounds
To contextualize the significance of this compound, it is beneficial to compare it with related indole derivatives:
| Compound | Anti-inflammatory | Analgesic | CNS Activity |
|---|---|---|---|
| This compound | Yes | Yes | Moderate |
| 7-Methylcyclopenta[b]indole-2-carboxylic acid | Yes | No | Low |
| 6-Chlorotetrahydrocarbazole-2-carboxylic acid | Moderate | Yes | High |
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Ring System Differences: The cyclopentane ring in 7-chloro-tetrahydrocyclopenta[b]indole-2-carboxylic acid introduces conformational rigidity compared to non-fused indoles like 7-chloro-3-methyl-1H-indole-2-carboxylic acid. This rigidity impacts crystallographic packing and biological target binding . The trimethoxyphenyl-substituted analogue (Table 1, Row 2) exhibits a dihedral angle of 66.65° between the indole and phenyl rings, optimizing π-π stacking and hydrogen bonding in crystals .
Methyl groups (e.g., in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) reduce solubility but improve metabolic stability .
Key Observations:
- The Morita–Baylis–Hillman methodology (Table 2, Row 2) achieves superior diastereoselectivity (>99:1) and yield (70%) compared to traditional hydrolysis/decarboxylation routes (Row 1) .
Crystallographic and Spectroscopic Data
Table 3: Crystallographic Parameters
Key Observations:
- The trimethoxyphenyl derivative forms extended hydrogen-bonded chains via carboxylic acid dimers (R₂²(8) motifs), while chlorine in the target compound may favor halogen bonding in crystals .
Biological Activity
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid (CAS No. 62645-79-8) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 235.67 g/mol. The structure consists of a cyclopenta[b]indole framework with a carboxylic acid group and a chlorine substituent at the 7-position.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| CAS Number | 62645-79-8 |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may have anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation .
- Analgesic Properties : The compound has been noted for its analgesic effects in various models, indicating potential applications in pain management .
- CNS Activity : There is emerging evidence that compounds within the cyclopenta[b]indole class may interact with central nervous system (CNS) receptors, which could be relevant for neurological disorders .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to modulate neurotransmitter systems and inflammatory pathways.
Study on Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to controls. The results indicated a reduction in cytokine levels and inflammatory mediators .
CNS Activity Evaluation
In another study focusing on CNS activity, researchers evaluated the binding affinity of this compound to various neurotransmitter receptors. It was found to have moderate affinity for serotonin receptors, suggesting potential implications for mood disorders .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound | Anti-inflammatory | Analgesic | CNS Activity |
|---|---|---|---|
| This compound | Yes | Yes | Moderate |
| 7-Methylcyclopenta[b]indole-2-carboxylic acid | Yes | No | Low |
| 6-Chlorotetrahydrocarbazole-2-carboxylic acid | Moderate | Yes | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, and how do they ensure stereoselectivity?
- Answer: A stereoselective synthesis involves Morita–Baylis–Hillman (MBH) adducts as key intermediates. For example, (±)-methyl 2-[hydroxy(3,4,5-trimethoxyphenyl)-methyl]acrylate reacts with indole in the presence of 2-iodoxybenzoic acid under reflux, followed by reduction with NaBH4 and acid-mediated cyclization. This method achieves >99:1 diastereoselectivity and 70% overall yield after purification via flash chromatography (hexane/ethyl acetate). Critical steps include temperature control during reflux and stoichiometric optimization to minimize side reactions .
Q. How can researchers safely handle this compound given limited toxicological data?
- Answer: While no carcinogenic classification exists (IARC/OSHA/ACGIH), full PPE is mandatory: NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters), chemically resistant gloves (inspected pre-use), and face shields. Engineering controls include fume hoods and strict hygiene protocols (e.g., handwashing post-handling). Store in sealed containers at recommended conditions to avoid decomposition .
Q. What crystallization techniques are effective for purifying this compound?
- Answer: Slow crystallization from a 10:1 (v/v) chloroform/methanol mixture at sub-zero temperatures yields irregular colorless crystals. Post-crystallization, X-ray diffraction (triclinic P1 space group, a = 7.203 Å, b = 9.584 Å) confirms purity. Hydrogen bonding networks (O–H···O, N–H···O) stabilize the crystal lattice, which can guide solvent selection .
Advanced Research Questions
Q. How do competing synthetic methods (e.g., Reissert indole synthesis) compare in regioselectivity and yield?
- Answer: Unlike the MBH-adduct route, Reissert methods rely on iodinated intermediates (e.g., 4-chloro-2-nitrotoluene iodination) and cyclization under acidic conditions. While Reissert offers regioselective indole ring formation, yields are lower (~50–60%) due to competing side reactions. MBH-based strategies are superior for fused-ring systems but require precise stoichiometry of 2-iodoxybenzoic acid to avoid over-oxidation .
Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., melting point)?
- Answer: Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are critical when literature data are absent. For example, conflicting melting points can arise from polymorphic forms. High-resolution mass spectrometry (HRMS) and NMR (e.g., H, C, DEPT-135) validate molecular integrity, while powder XRD distinguishes crystalline phases .
Q. How does the hydrogen-bonding network influence the compound’s stability and solubility?
- Answer: Intra- and intermolecular C–H···O and O–H···O bonds (Table 1, ) stabilize the crystal lattice, reducing solubility in non-polar solvents. Solubility tests in DMSO/water mixtures (e.g., 10% DMSO) show pH-dependent behavior, with carboxylic acid deprotonation above pH 5. Molecular dynamics simulations can model solvent interactions to optimize formulations .
Q. What in vitro models are appropriate for preliminary toxicity profiling?
- Answer: Use hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity assays (MTT/CCK-8). Ames tests (TA98/TA100 strains) assess mutagenicity. While no carcinogenicity is reported, long-term exposure studies in primary human fibroblasts can evaluate genotoxicity (Comet assay) .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up without compromising diastereoselectivity?
- Answer: Maintain strict temperature control (±2°C) during reflux and NaBH4 reduction. Pilot-scale experiments (1–10 mmol) using automated syringe pumps for reagent addition improve reproducibility. Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect early intermediates .
Q. What computational tools predict potential degradation products under storage conditions?
- Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model bond dissociation energies to identify labile sites (e.g., carboxylic acid group). Accelerated stability studies (40°C/75% RH) paired with LC-MS/MS detect hydrolysis or oxidation products. Forced degradation under UV light assesses photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
